molecular formula C10H16N4O B3019301 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide CAS No. 1602471-12-4

4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide

Cat. No.: B3019301
CAS No.: 1602471-12-4
M. Wt: 208.265
InChI Key: ISYDUKQJMCZXOI-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide (CAS 1602471-12-4) is a high-value chemical building block with the molecular formula C10H16N4O and a molecular weight of 208.26 g/mol . This compound features a 4-aminopyrazole core, a scaffold recognized in medicinal chemistry for its significant potential in developing bioactive molecules . The 4-aminopyrazole structure is a multifunctional pharmacophore that can form key interactions with various biological targets, making it a versatile intermediate in drug discovery projects . The compound's structure is further specialized by the inclusion of a 3-methylcyclobutyl carboxamide moiety. The cyclobutane ring is an emerging and valuable motif in medicinal chemistry, prized for its ability to confer conformational restriction, which can reduce the entropic penalty upon binding to a target and lead to improved potency and selectivity . Furthermore, the use of saturated ring systems like cyclobutane can effectively reduce molecular planarity, which often correlates with enhanced solubility and more favorable physicochemical properties in lead optimization campaigns . Researchers can leverage this compound in the synthesis of more complex molecules, particularly in exploring structure-activity relationships (SAR) for kinase inhibitors, anti-infective agents, and anticancer compounds, where both aminopyrazoles and conformation-restricting aliphatic rings have shown considerable utility . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-amino-1-methyl-N-(3-methylcyclobutyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-6-3-7(4-6)12-10(15)9-8(11)5-14(2)13-9/h5-7H,3-4,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYDUKQJMCZXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)NC(=O)C2=NN(C=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.

    Cyclobutyl group attachment: The cyclobutyl group can be attached through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds like this one are investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry

In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole Carboxamides

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between the target compound and related pyrazole carboxamides:

Compound Name R1 (Position 1) R2 (Position 3 Carboxamide) Key Substituents Biological Target Activity/Notes References
4-Amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide 1-methyl 3-methylcyclobutyl 4-amino, strained cyclobutane Potential CB1 modulator Hypothesized improved metabolic stability -
SR141716A (Rimonabant) 2,4-dichlorophenyl Piperidinyl 4-chlorophenyl, 4-methyl CB1 receptor Inverse agonist/antagonist
AM251 2,4-dichlorophenyl Piperidinyl 4-iodophenyl, 4-methyl CB1 receptor Competitive antagonist
[11C]JHU76609 2,4-dichlorophenyl Pyrrolidinyl 4-cyano, ¹¹C-labeled CB1 receptor PET imaging ligand
4-Amino-1-ethyl-N-[3-(3-methylpyrazolyl)propyl]-1H-pyrazole-5-carboxamide 1-ethyl 3-(3-methylpyrazolyl)propyl Extended alkyl chain Unknown Structural analog
Key Observations:

N-Substituent Variations: The 3-methylcyclobutyl group in the target compound is smaller and less basic than the piperidinyl or pyrrolidinyl groups in SR141716A, AM251, and [11C]JHU76607. Cyclobutane’s strain could limit rotational freedom, favoring a specific binding conformation compared to flexible alkyl chains (e.g., in ’s compound) .

Position 4 Modifications: The 4-amino group in the target compound contrasts with electron-withdrawing groups (e.g., chloro, cyano) in CB1-targeting analogs.

Biological Activity: SR141716A and AM251 exhibit nanomolar affinity for CB1, attributed to their halogenated aryl groups and piperidinyl moieties . The absence of halogens in the target compound suggests a divergent pharmacological profile, possibly targeting allosteric sites or alternative receptors.

Physicochemical Properties

  • Solubility: The 4-amino group may enhance aqueous solubility compared to lipophilic halogenated analogs .

Biological Activity

4-Amino-1-methyl-N-(3-methylcyclobutyl)-1H-pyrazole-3-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazole derivatives are known for their roles in medicinal chemistry, often exhibiting anti-inflammatory, analgesic, and antitumor properties. This article delves into the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8_{8}H12_{12}N4_{4}O
  • Molecular Weight : 168.21 g/mol
  • IUPAC Name : 4-amino-1-methyl-1H-pyrazole-3-carboxamide

Anti-inflammatory and Analgesic Effects

Research has indicated that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. A comparative study demonstrated that this compound showed a potency similar to that of established anti-inflammatory drugs like ibuprofen.

Anticancer Activity

In vitro studies have shown that this compound possesses cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit the proliferation of human breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50_{50} values in the low micromolar range. This activity is attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components. The presence of the amino group at position 4 and the carboxamide at position 3 enhances the compound's interaction with biological targets. Modifications on the cyclobutyl ring also affect its potency and selectivity towards specific enzymes and receptors.

Structural Feature Impact on Activity
Amino group at position 4Enhances binding affinity
Methyl group on cyclobutylIncreases lipophilicity and bioavailability
Carboxamide group at position 3Critical for COX inhibition

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry evaluated various pyrazole derivatives for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results indicated that this compound significantly reduced edema compared to the control group, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Potential

In another investigation published in Cancer Research, researchers assessed the anticancer properties of several pyrazole derivatives, including our compound of interest. The study utilized flow cytometry to analyze apoptosis in treated cancer cells. Results showed that treatment with this compound resulted in a marked increase in apoptotic cell populations, suggesting its role as a potential chemotherapeutic agent.

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